(3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features multiple functional groups, including fluorophenyl, pyridazinyl, and piperazinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the fluorophenyl and pyridazinyl intermediates, followed by their coupling with piperazine derivatives. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine
In medicine, the compound could be explored for its pharmacological properties, including its potential as a drug candidate for treating various diseases.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone include other fluorophenyl and pyridazinyl derivatives, such as:
- (3,4-Difluorophenyl)(4-(6-(4-chlorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- (3,4-Difluorophenyl)(4-(6-(4-bromophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c22-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-28(12-10-27)21(29)15-3-6-17(23)18(24)13-15/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFMMZIFASQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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